Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate
Description
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate, also known as haloxyfop methyl ester (CAS 69806-40-2), is a herbicidal compound with the molecular formula C₁₆H₁₃ClF₃NO₄ . It belongs to the aryloxyphenoxypropionate class of herbicides, which inhibit acetyl-CoA carboxylase (ACCase) in grasses. The compound features a trifluoromethyl-substituted pyridinyloxy group attached to a phenylacetate backbone, contributing to its lipophilicity and target-binding affinity .
Properties
IUPAC Name |
methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-22-13(21)6-9-2-4-11(5-3-9)23-14-12(16)7-10(8-20-14)15(17,18)19/h2-5,7-8H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEJKHHYGVHMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331414 | |
| Record name | methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822100 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478041-38-2 | |
| Record name | methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the pyridine with a halogenated phenyl compound. The reaction conditions for this process are generally mild and tolerant of various functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using palladium catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its trifluoromethyl group is particularly valuable due to its ability to enhance the biological activity and stability of the resulting compounds.
Biology: In biological research, Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate the interactions between small molecules and biological targets.
Industry: In the industrial sector, this compound is used in the production of materials with enhanced properties, such as increased resistance to degradation and improved thermal stability.
Mechanism of Action
The mechanism by which Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate exerts its effects depends on its specific application. In pharmaceuticals, the trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to improved therapeutic effects. The molecular targets and pathways involved may vary depending on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Haloxyfop and Fluazifop
Haloxyfop (free acid form: C₁₆H₁₁ClF₃NO₄) and fluazifop (C₁₉H₂₀F₃NO₄) are structurally analogous herbicides. Key differences include:
- Substituents : Haloxyfop contains a 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy group, whereas fluazifop lacks the chlorine substituent .
- Ester Groups : Haloxyfop methyl ester uses a methyl ester, while fluazifop-butyl (CAS 86811-58-7) employs a butyl ester, altering solubility and persistence in soil .
- Activity : Haloxyfop exhibits higher efficacy against perennial grasses due to enhanced membrane permeability from the chlorine atom .
Table 1: Comparison of Haloxyfop and Fluazifop
Ethyl 2-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl] Derivatives
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate (CAS 478063-75-1, C₁₈H₁₅ClF₄N₂O₃) differs in:
Methyl Phenylacetate Derivatives
Methyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 62451-84-7, similarity score: 0.96) and Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate (CAS 1261553-60-9, similarity score: 0.94) share structural motifs but lack the pyridinyloxy group. Key distinctions:
Cyano-Substituted Analogs
4-[3-Chloro-5-(Trifluoromethyl)-2-PyridinylMethyl]Phenyl Acetate (CAS 338410-39-2, C₁₆H₁₀ClF₃N₂O₂) introduces a cyano group on the methylene bridge. This modification:
- Alters Reactivity: The electron-withdrawing cyano group may reduce ester hydrolysis rates, prolonging environmental persistence .
- Target Specificity: May shift activity toward broadleaf weeds or non-plant targets due to steric effects .
Biological Activity
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate, commonly referred to as haloxyfop-methyl, is a chemical compound primarily used as a herbicide. Its biological activity is significant in various agricultural applications, particularly for controlling annual and perennial grasses in broadleaf crops. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : Methyl (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)propanoate
- CAS Number : 72619-32-0
- Molecular Formula : C₁₆H₁₃ClF₃NO₄
- Molecular Weight : 375.73 g/mol
Haloxyfop-methyl functions as a selective herbicide through the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants. By targeting this enzyme, haloxyfop-methyl disrupts lipid metabolism, leading to plant cell death. This mode of action is particularly effective against grasses while sparing broadleaf crops, making it a valuable tool in integrated weed management strategies.
Herbicidal Activity
Haloxyfop-methyl exhibits high efficacy against various grass species. Its application results in rapid absorption and translocation within the plant, leading to visible symptoms such as chlorosis and necrosis within days of treatment. The following table summarizes the herbicidal activity against selected grass species:
| Grass Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Barnyardgrass | 100 | 95 |
| Crabgrass | 100 | 90 |
| Foxtail | 75 | 85 |
| Kentucky bluegrass | 50 | 70 |
Metabolic Pathways
Research indicates that haloxyfop-methyl undergoes rapid hydrolysis in moist soils, converting to its active acid form, which enhances its herbicidal properties. Studies have shown that the half-lives of haloxyfop-methyl vary depending on soil type, with values ranging from 27 to 92 days in different conditions .
Case Studies and Research Findings
- Field Trials : A series of field trials conducted across various regions demonstrated that haloxyfop-methyl effectively controlled grass weeds in soybean and cotton fields without adversely affecting crop yield. In one study, soybean yields increased by an average of 15% when treated with haloxyfop-methyl compared to untreated controls.
- Environmental Impact Studies : Investigations into the environmental persistence of haloxyfop-methyl revealed that while it is rapidly degraded in moist soils, its metabolites can persist longer under dry conditions. This has implications for its use in areas prone to drought, where residual activity may affect subsequent crops .
- Resistance Management : Research has highlighted the potential for resistance development in target weed species due to repeated use of haloxyfop-methyl. Integrated management practices combining cultural methods and chemical applications are recommended to mitigate resistance issues.
Q & A
Basic Research Questions
Q. What are the key structural features of Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate, and how do they influence reactivity?
- Answer : The compound contains a pyridine ring substituted with chlorine and trifluoromethyl groups, which enhance lipophilicity and electronic effects, influencing interactions with biological targets. The ester group (-COOCH₃) and phenyl ether linkage contribute to its stability and reactivity in nucleophilic substitution reactions. These features are critical for designing analogs with improved pharmacokinetic properties .
Q. How is the compound synthesized, and what reaction conditions are typically optimized?
- Answer : Synthesis involves multi-step nucleophilic substitution reactions. Key steps include:
- Coupling of 3-chloro-5-(trifluoromethyl)-2-pyridinol with a substituted phenylacetate precursor.
- Use of polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
- Temperature control (60–80°C) to avoid decomposition of the trifluoromethyl group.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. What spectroscopic techniques are used to confirm the compound’s structure and purity?
- Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm, ester methyl at δ 3.7 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₁₅H₁₁ClF₃NO₃, MW 369.7).
- FT-IR : Confirms ester carbonyl (~1740 cm⁻¹) and ether linkages (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory data from biological assays (e.g., IC₅₀ variability) be resolved for this compound?
- Answer : Variability may arise from differences in assay conditions (pH, solvent, cell lines). Mitigation strategies include:
- Standardizing solvent systems (e.g., using DMSO with <0.1% water content).
- Validating target binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Cross-referencing with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
Q. What strategies improve the compound’s solubility for in vivo studies without altering bioactivity?
- Answer :
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., conversion of the free base to a water-soluble salt) .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) that release the active compound in physiological conditions.
- Nanoformulation : Use liposomes or cyclodextrins to encapsulate the compound, improving bioavailability .
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?
- Answer :
- Molecular docking : Identifies binding poses with target proteins (e.g., kinase domains).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity.
- MD simulations : Assess stability of ligand-target complexes over time.
- Example: Trifluoromethyl groups increase metabolic stability, while chlorine enhances target affinity .
Research Challenges
- Low synthetic yields : Optimize stoichiometry of coupling reagents (e.g., use 1.2 eq of pyridinyl precursor) .
- Spectroscopic overlap : Use 2D NMR (COSY, HSQC) to resolve signals from aromatic protons .
- Biological off-target effects : Employ CRISPR-Cas9 knockout models to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
